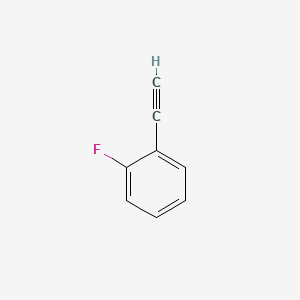

1-Ethynyl-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPQIXUNBPQKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997928 | |

| Record name | 1-Ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-49-4 | |

| Record name | 1-Ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluorinated Alkynes in Drug Design: Technical Guide to 1-Ethynyl-2-fluorobenzene (CAS 766-49-4)

[1][2]

Executive Summary

1-Ethynyl-2-fluorobenzene (CAS 766-49-4), also known as 2-fluorophenylacetylene, is a high-value pharmacophore building block used extensively in modern drug discovery.[1][2][3][4] Its strategic importance lies in the ortho-fluorine substitution , which exerts a profound electronic and steric influence on the phenyl ring.[1][2] This modification modulates metabolic stability, lipophilicity, and the conformational preference of downstream drug candidates, making it a critical tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, and application protocols in medicinal chemistry.[2]

Physicochemical Profile & Safety Data

Precise characterization is essential for reproducible experimental outcomes.[2] The following data aggregates standard values for CAS 766-49-4.[1][2][5][6][7]

Table 1: Technical Specifications

| Property | Value | Note |

| Molecular Formula | C₈H₅F | |

| Molecular Weight | 120.12 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 150 °C (lit.)[1][2] | |

| Density | 1.06 g/mL at 25 °C | |

| Refractive Index | n20/D 1.526 | |

| Flash Point | 40 °C (Closed Cup) | Flammable |

| Solubility | Soluble in organics (DCM, THF, EtOAc); Insoluble in water | |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Oxidation sensitive |

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements: H226 (Flammable liquid/vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Handling Protocol: Always manipulate under a fume hood. Avoid contact with metallic copper or silver powders directly, as acetylides can be explosive (though less common with aryl alkynes than simple acetylene).[2]

Strategic Synthesis: The Corey-Fuchs Protocol

While 1-Ethynyl-2-fluorobenzene is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1][2] The Corey-Fuchs reaction is the gold standard for synthesizing this terminal alkyne from its corresponding aldehyde, 2-fluorobenzaldehyde .[1][2]

Mechanistic Insight

The transformation proceeds via a gem-dibromoolefin intermediate .[1][2] The presence of the ortho-fluorine atom does not significantly hinder the formation of the ylide or the subsequent lithium-halogen exchange, but strict anhydrous conditions are required to prevent quenching of the acetylide intermediate.[1]

Synthesis Workflow Diagram

Caption: Step-wise synthesis of 1-Ethynyl-2-fluorobenzene via Corey-Fuchs reaction, highlighting the critical gem-dibromoolefin intermediate.

Applications in Medicinal Chemistry

The terminal alkyne moiety coupled with the ortho-fluorine provides two distinct vectors for drug design: Chemical Reactivity (as a handle) and Pharmacological Modulation (as an effector).[2]

The Ortho-Fluorine Effect

The fluorine atom at the C2 position is not merely a substituent; it acts as a conformational lock.[1]

-

Metabolic Blocking: Prevents hydroxylation at the metabolically labile ortho position.[2]

-

Dipole Modulation: The C-F bond alters the electronic density of the alkyne, affecting the pKa of the terminal proton (~25) and influencing the kinetics of metal-catalyzed cross-couplings.

Reactivity Profile

-

Sonogashira Coupling: The primary route to construct internal alkynes (diarylalkynes), which serve as rigid linkers in kinase inhibitors.[2]

-

CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted 1,2,3-triazoles.[1][2] The ortho-fluorine can interact with the triazole ring, influencing binding affinity in protein pockets.[1][2]

-

Heterocycle Synthesis: Precursor for fluorinated indoles and isoxazoles.[2]

Reaction Pathways Diagram

Caption: Divergent synthesis pathways utilizing 1-Ethynyl-2-fluorobenzene to generate high-value medicinal scaffolds.

Experimental Protocol: Sonogashira Cross-Coupling

Objective: Coupling of 1-Ethynyl-2-fluorobenzene with an aryl halide (e.g., 4-iodopyridine) to form a biaryl alkyne.[1][2]

Rationale

The ortho-fluorine acts as an electron-withdrawing group (EWG), slightly increasing the acidity of the alkyne proton.[1] This facilitates transmetallation but can also promote homocoupling (Glaser coupling) if oxygen is present.[2] Strict deoxygenation is critical. [1]

Reagents & Materials[1][2][4][8][9][10][11]

-

Substrate: 1-Ethynyl-2-fluorobenzene (1.0 equiv)

-

Electrophile: Aryl Iodide (1.0 equiv)[2]

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)[2]

-

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure

-

Preparation: Flame-dry a Schlenk flask and cool under a stream of Argon.

-

Loading: Add the Aryl Iodide, Pd(PPh₃)₂Cl₂, and CuI to the flask.

-

Degassing: Seal the flask and cycle vacuum/Argon (3x) to remove trace oxygen.

-

Solvation: Inject anhydrous, degassed THF via syringe.

-

Activation: Add the amine base (Et₃N) via syringe.[2] The solution may darken slightly.

-

Addition: Add 1-Ethynyl-2-fluorobenzene dropwise via syringe.

-

Note: Dropwise addition minimizes homocoupling side reactions.[2]

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), followed by brine. Dry over MgSO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints

-

Visual Cue: A color change to bright yellow/orange often indicates active Pd species.[2] A precipitate (ammonium salt) confirms the reaction is progressing.[2]

-

TLC: The product will typically have a higher Rf than the starting aryl iodide but lower than the alkyne.

-

NMR Verification: Disappearance of the terminal alkyne proton (singlet at ~3.3 ppm) and the retention of the specific ortho-F splitting pattern in the aromatic region.

References

-

PubChem. 1-Ethynyl-2-fluorobenzene (Compound). National Library of Medicine.[2] Available at: [Link][2]

-

Corey, E. J., & Fuchs, P. L. (1972).[2][8] A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters. (General reference for the named reaction mechanism described in Section 2).

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Authoritative review supporting the protocol in Section 4).

Sources

- 1. Corey-Fuchs Reaction | Ambeed [ambeed.com]

- 2. 1-Ethynyl-2-fluorobenzene | C8H5F | CID 643358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 766-49-4 | 1-Ethynyl-2-fluorobenzene - AiFChem [aifchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 766-49-4|1-Ethynyl-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 6. labproinc.com [labproinc.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Ethynyl-2-fluorobenzene

Precision Engineering of Fluorinated Scaffolds in Drug Discovery

Executive Summary

1-Ethynyl-2-fluorobenzene (CAS: 766-49-4), also known as 2-fluorophenylacetylene, is a critical fluorinated building block in modern medicinal chemistry and materials science.[1][2][3] Its strategic value lies in the ortho-fluorine substitution , which exerts unique electronic and steric influences on the terminal alkyne. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in "Click Chemistry" (CuAAC) and Sonogashira cross-coupling, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile

Precise stoichiometry is the bedrock of reproducible synthesis. The following data aggregates experimental and computed values to ensure accurate molarity calculations.

Table 1: Core Physical Data

| Property | Value | Unit | Notes |

| Molecular Weight | 120.12 | g/mol | Standard Atomic Weights |

| Monoisotopic Mass | 120.0375 | Da | For High-Res MS (HRMS) |

| Molecular Formula | - | - | |

| CAS Number | 766-49-4 | - | - |

| Boiling Point | 40 - 42 | °C | @ 12 mmHg (Reduced Pressure) |

| Boiling Point (Atm) | ~150 | °C | Predicted @ 760 mmHg |

| Density | 1.06 | g/mL | @ 25 °C |

| Refractive Index | - | - | |

| Appearance | Colorless to light brown | - | Liquid |

Critical Handling Note: While the atmospheric boiling point is ~150°C, the compound is volatile. Evaporation during concentration steps (rotary evaporation) must be monitored carefully. Do not exceed 30°C bath temperature under high vacuum (<10 mbar).

The Fluorine Effect in Medicinal Chemistry

Why select the ortho-fluoro isomer over the meta or para analogues? The decision is rarely arbitrary; it is driven by bioisosteric and conformational control.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation. Placing fluorine at the ortho position blocks labile metabolic sites on the phenyl ring, extending the half-life (

) of the final drug candidate. -

Conformational Locking: The fluorine atom acts as a weak hydrogen bond acceptor. In biaryl systems derived from this alkyne, the ortho-fluorine can induce a specific twist angle via electrostatic repulsion with lone pairs or attraction to amide hydrogens, locking the molecule into a bioactive conformation.

-

pKa Modulation: The high electronegativity of fluorine lowers the pKa of the terminal alkyne proton (~24-25), making it slightly more acidic and reactive in metallation steps compared to non-fluorinated phenylacetylene.

Synthetic Protocol: Sonogashira Coupling & Deprotection

The industrial standard for accessing 1-ethynyl-2-fluorobenzene is the Sonogashira Cross-Coupling of 1-fluoro-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by desilylation.

Workflow Visualization

The following diagram outlines the catalytic cycle and process flow.

Figure 1: Step-wise synthesis flow from aryl halide to terminal alkyne.

Detailed Methodology

This protocol is designed to be self-validating : the color changes and TLC spots serve as checkpoints.

Step 1: Coupling (Formation of TMS-intermediate)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cycle argon/vacuum 3 times to remove oxygen (Critical:

promotes homocoupling of the alkyne to form diynes). -

Charge: Add 1-fluoro-2-iodobenzene (1.0 equiv), Pd(PPh

) -

Solvent: Add anhydrous Triethylamine (TEA) (or a 1:1 THF/TEA mix). Degas the solvent prior to addition.

-

Initiation: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.

-

Observation: The solution will darken (yellow

brown/black) as the Pd(0) species generates and the cycle begins. Salts (

-

-

Reaction: Stir at room temperature for 30 mins, then heat to 50°C for 4-6 hours.

-

Validation: Check TLC (Hexane). The starting iodide spot should disappear.

-

Step 2: Desilylation (Deprotection)

-

Workup Step 1: Filter the reaction mixture through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Reaction: Redissolve the crude oil in Methanol (MeOH) . Add Potassium Carbonate (

) (1.5 equiv). Stir at room temperature for 1 hour. -

Purification: Dilute with water, extract with Pentane or Diethyl Ether (avoid DCM if possible to prevent halogen exchange traces, though rare). Wash with brine. Dry over

. -

Isolation: Carefully concentrate under reduced pressure (keep bath <30°C). Purify via short-path silica column chromatography (100% Pentane).

Applications: "Click" Chemistry & Beyond

The terminal alkyne group allows this molecule to serve as a "warhead" for probing biological systems via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Reaction Engineering for Triazole Synthesis

When reacting 1-ethynyl-2-fluorobenzene with an azide-tagged biomolecule:

-

Catalyst:

+ Sodium Ascorbate (generates Cu(I) in situ). -

Solvent: t-BuOH /

(1:1). -

Benefit: The ortho-fluorine atom remains chemically inert during the "Click" reaction but influences the lipophilicity of the resulting triazole product.

Figure 2: CuAAC pathway yielding the 1,4-disubstituted triazole regioisomer.

Safety & Handling (SDS Summary)

-

Flammability: Flash point is low (<37°C). Ground all equipment to prevent static discharge.[6]

-

Storage: Store at 2-8°C. Stabilize with trace BHT if storing for >6 months to prevent polymerization.

-

Health: Irritating to eyes, respiratory system, and skin.[2] Use Fume Hood.

References

-

PubChem. 1-Ethynyl-2-fluorobenzene | C8H5F | CID 643358.[1][3] National Library of Medicine. [Link][1]

-

Perrone, M. G., et al. Current and emerging applications of fluorine in medicinal chemistry. ResearchGate / Future Science. [Link]

Sources

Discovery and History of Fluorinated Phenylacetylenes

Executive Summary

Fluorinated phenylacetylenes represent a distinct class of organofluorine compounds where the unique electronic properties of fluorine—highest electronegativity (3.98 Pauling) and low polarizability—intersect with the rigid, conjugated architecture of the alkyne scaffold. Unlike their non-fluorinated counterparts, these molecules exhibit quadrupole moment inversion , a phenomenon that fundamentally alters their intermolecular interactions, making them pivotal in the design of nematic liquid crystals, optoelectronic materials, and metabolically stable pharmacophores.

This guide traces the evolution of fluorinated phenylacetylenes from their initial synthesis in the mid-20th century to their current status as industrial staples in display technology and drug discovery.

Historical Genesis: The "Fluoro-Aromatic" Breakthrough

The history of fluorinated phenylacetylenes is not a linear extension of hydrocarbon chemistry but a specific branch of the "Birmingham School" of fluorine chemistry.

The Pre-War Era (1860s–1940s)

While aromatic fluorination dates back to Borodin (1862) and Swarts (1898) , early efforts were limited to simple side-chain fluorinations or unstable diazonium decompositions (Balz-Schiemann reaction). The synthesis of complex fluorinated unsaturation (alkynes) was hindered by the lack of robust methods to introduce fluorine into the aromatic ring without destroying the sensitive triple bond.

The Tatlow Breakthrough (1959)

The definitive entry of fluorinated phenylacetylenes into chemical literature occurred in 1959 . The research group led by J.C. Tatlow and R. Stephens at the University of Birmingham successfully synthesized pentafluorophenylacetylene .

-

Method: They utilized the nucleophilic substitution of hexafluorobenzene with hydrazine, followed by oxidation and halogenation/dehydrohalogenation sequences.

-

Significance: This was not merely a new molecule; it demonstrated that the perfluorinated aromatic ring could survive the harsh basic conditions required to generate the terminal alkyne.

The Catalytic Revolution (1975–Present)

The field remained niche until the advent of transition metal catalysis. The Sonogashira coupling (1975) revolutionized the access to these compounds. Unlike the harsh Stephens-Castro coupling (which required stoichiometric copper acetylides at high temperatures), the Pd/Cu-catalyzed Sonogashira protocol allowed for the mild coupling of fluorinated aryl halides with terminal alkynes, enabling the rapid library generation of fluorinated tolanes (diphenylacetylenes).

Physicochemical Core: The "Fluorine Effect"

To understand the utility of these compounds, one must grasp the electronic inversion caused by perfluorination.

Quadrupole Moment Inversion

Benzene (

-

Consequence: While benzene molecules stack in a "T-shaped" (edge-to-face) geometry to minimize repulsion, fluorinated phenylacetylenes can stack "face-to-face" with non-fluorinated aromatics. This Arene–Perfluoroarene interaction (

) is a critical design element in crystal engineering and supramolecular assembly.

Visualization of Electronic Effects

The following diagram illustrates the synthesis evolution and the electronic stacking principles.

Figure 1: Timeline of discovery and the electrostatic basis for arene-perfluoroarene stacking.

Synthetic Pathways & Methodologies[1][2]

Classical Dehydrohalogenation (The Tatlow Route)

-

Precursor: Pentafluoroacetophenone or Pentafluorostyrene.

-

Reagent: Phosphorus pentachloride (

) followed by strong base ( -

Drawback: Low functional group tolerance; harsh conditions incompatible with pharmaceutical intermediates.

Modern Sonogashira Coupling

This is the industry standard for synthesizing fluorinated tolanes.

-

Mechanism: The electron-deficient nature of fluorinated aryl halides (e.g., pentafluoroiodobenzene) accelerates the Oxidative Addition step in the catalytic cycle, often making these substrates more reactive than their non-fluorinated analogs.

Representative Protocol: Synthesis of 4-Fluorotolane

Objective: Synthesis of 1-fluoro-4-(phenylethynyl)benzene.

| Reagent | Equivalents | Role |

| 1-Bromo-4-fluorobenzene | 1.0 eq | Electrophile |

| Phenylacetylene | 1.2 eq | Nucleophile |

| 0.02 eq (2 mol%) | Catalyst | |

| CuI | 0.01 eq (1 mol%) | Co-catalyst |

| Triethylamine ( | Solvent/Base | Acid Scavenger |

Step-by-Step Workflow:

-

Inerting: Flame-dry a Schlenk flask and backfill with Argon (

) three times. -

Loading: Add

, CuI, and 1-bromo-4-fluorobenzene. -

Solvation: Add degassed

via syringe. -

Initiation: Add phenylacetylene dropwise at room temperature. Note: Exotherm is possible.

-

Reaction: Stir at

for 4–6 hours. Monitor via TLC (Hexanes). -

Workup: Filter through a celite pad to remove Pd-black. Wash with

. -

Purification: Silica gel chromatography (100% Hexanes).

Applications in High-Tech Industries

Liquid Crystals (The "Tolane" Connection)

Fluorinated phenylacetylenes (tolanes) are critical components in Nematic Liquid Crystal mixtures used in TFT-LCD displays.

-

Dielectric Anisotropy (

):-

Longitudinal Fluorination: Fluorine at the 4-position (end of the axis) increases

, essential for Twisted Nematic (TN) displays. -

Lateral Fluorination: Fluorine at the 2,3-positions creates a dipole perpendicular to the molecular axis, resulting in

. This is required for Vertical Alignment (VA) modes, which offer superior black levels.

-

-

Viscosity: The alkyne linkage provides low rotational viscosity compared to ester linkages, enabling faster switching times.

Pharmaceuticals[3]

-

Metabolic Blocking: The C-F bond is metabolically inert. Replacing C-H with C-F at the para-position of a phenylacetylene scaffold blocks P450 oxidation (metabolic soft spot).

-

mGluR5 Antagonists: Several fluorinated phenylethynyl derivatives have been explored as metabotropic glutamate receptor antagonists for treating anxiety and depression.

References

-

Nield, E., Stephens, R., & Tatlow, J. C. (1959).[1] "Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene." Journal of the Chemical Society, 166-171.[1] Link

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 16(50), 4467-4470. Link

-

Patrick, C. R., & Prosser, G. S. (1960). "A molecular complex of benzene and hexafluorobenzene."[2] Nature, 187, 1021. Link

-

Hird, M. (2007).[3] "Fluorinated liquid crystals: properties and applications." Chemical Society Reviews, 36(12), 2070-2095. Link

-

Reahi, A., et al. (2020). "Fluorinated Phenylacetylenes: Synthesis and Photophysical Properties." Journal of Fluorine Chemistry, 235, 109564. Link

Sources

- 1. 31. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Molecular Simulation/Quadrupole-Quadrupole Interactions - Wikibooks, open books for an open world [en.wikibooks.org]

- 3. pubs.acs.org [pubs.acs.org]

The Ortho-Fluorine Influence: Electronic Modulation in 1-Ethynyl-2-fluorobenzene

Executive Summary

1-Ethynyl-2-fluorobenzene (CAS: 766-49-4) represents a critical intersection between organofluorine chemistry and alkyne reactivity. Unlike its para or meta isomers, the ortho-fluorine substituent exerts a unique "proximity effect," combining strong inductive withdrawal (-I) with through-space field effects that significantly alter the acidity of the terminal alkyne and the electron density of the

Electronic Landscape: The Ortho-Effect Analyzed

The reactivity of 1-ethynyl-2-fluorobenzene is governed by the competition between the high electronegativity of the fluorine atom and the polarizability of the alkyne moiety.

Vector Analysis of Electronic Effects

In the ortho position, the fluorine atom influences the ethynyl group through three distinct mechanisms:

-

Inductive Withdrawal (-I): Fluorine (

) pulls electron density through the -

Resonance Donation (+R): The lone pairs on fluorine can donate into the aromatic

-system. While typically weaker than the -I effect, this donation increases electron density at the ortho and para positions relative to the fluorine. However, for the ethynyl group at the ortho position, the -I effect dominates. -

Field Effect (Through-Space): The proximity of the fluorine lone pairs to the electron-rich alkyne

-cloud creates electrostatic repulsion, altering the dipole moment and affecting the binding affinity in metallo-enzyme pockets.

Quantitative Impact on Acidity (pKa)

The acidity of the terminal alkyne is a critical parameter for metalation reactions (e.g., formation of silver or copper acetylides).

| Compound | Substituent | pKa (DMSO) | Electronic Driver |

| Phenylacetylene | -H | 28.8 | Baseline |

| 1-Ethynyl-2-fluorobenzene | -F (ortho) | ~26.5 * | Strong Inductive (-I) + Field Effect |

| 1-Ethynyl-4-fluorobenzene | -F (para) | ~27.5 | Inductive (-I) attenuated by distance |

| 1-Ethynyl-4-methoxybenzene | -OMe (para) | ~29.5 | Resonance (+R) destabilizes anion |

*Estimated value based on Hammett substituent constants (

Visualization of Electronic Pathways

The following diagram maps the conflicting and cooperative electronic vectors acting on the molecule.

Figure 1: Vector map showing inductive (-I), resonance (+R), and field effects influencing the alkyne moiety.

Spectroscopic Signatures

The ortho-fluorine atom acts as an internal spin-label, making NMR spectroscopy a powerful tool for structural validation.

F NMR Diagnostics

The chemical shift of the fluorine atom is highly sensitive to the magnetic anisotropy of the adjacent triple bond.

-

Typical Shift:

-110 to -115 ppm (relative to CFCl -

Diagnostic Value: The signal will appear as a multiplet (ddd) due to coupling with aromatic protons, but the absence of a large coupling to the alkyne proton simplifies the spectrum compared to vinyl fluorides.

C NMR Coupling Constants

The carbon-fluorine coupling constants (

| Carbon Position | Assignment | Typical Shift ( | Coupling Constant ( |

| C-2 | C-F (Ipso) | ~163.0 | |

| C-1 | C-Alkyne | ~110.0 | |

| C-3 | Ortho to F | ~115.0 | |

| Alkyne ( | Internal | ~83.0 |

Synthetic Utility & Reactivity

The electron-deficient nature of 1-ethynyl-2-fluorobenzene makes it a superior substrate for specific catalytic cycles compared to phenylacetylene.

Sonogashira Coupling (Synthesis of the Scaffold)

The standard route to access this molecule involves the coupling of 1-bromo-2-fluorobenzene with trimethylsilylacetylene (TMSA), followed by deprotection. The ortho-fluorine atom does not sterically hinder the oxidative addition of Palladium (Pd) as much as bulkier groups (e.g., -Me, -OMe), but its electron-withdrawing nature accelerates the reductive elimination step in cross-couplings.

Cyclization to Heterocycles

This molecule is a "privileged intermediate" for synthesizing benzofurans and indoles.

-

Mechanism: Nucleophilic attack on the alkyne (activated by metal catalysts like Au or Pt) followed by intramolecular nucleophilic aromatic substitution (

) or C-H activation. -

Advantage: The fluorine atom can act as a leaving group in cyclizations involving strong nucleophiles, or as a directing group in C-H activation.

Experimental Protocol: Synthesis of 1-Ethynyl-2-fluorobenzene

Objective: Synthesis via Sonogashira coupling and TMS-deprotection. Scale: 10 mmol.

Reagents & Equipment

-

Substrate: 1-Bromo-2-fluorobenzene (1.75 g, 10 mmol).

-

Reagent: Trimethylsilylacetylene (1.2 equiv).

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (1 mol%).

-

Base/Solvent: Triethylamine (Et

N) / THF (1:1 v/v). -

Deprotection: K

CO

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and backfill with Argon (

) three times. -

Catalyst Loading: Add Pd(PPh

) -

Solvent Addition: Add degassed THF (10 mL) and Et

N (10 mL). The solution should turn yellow/brown. -

Substrate Addition: Add 1-bromo-2-fluorobenzene (1.75 g) via syringe, followed by trimethylsilylacetylene (1.18 g).

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexanes).

-

Checkpoint: Formation of the TMS-intermediate (Rf ~0.6).

-

-

Workup: Filter off ammonium salts, concentrate the filtrate, and pass through a short silica plug.

-

Deprotection: Dissolve the crude TMS-intermediate in MeOH (20 mL) and add K

CO -

Purification: Dilute with water, extract with pentane (to avoid loss of volatile product), dry over MgSO

, and carefully concentrate (keep bath < 30°C). -

Yield: Expect ~85-90% as a colorless liquid.

Reaction Workflow Diagram

Figure 2: Two-step synthesis workflow from aryl halide to terminal alkyne.

Medicinal Chemistry Applications

In drug discovery, 1-ethynyl-2-fluorobenzene serves two primary functions:

-

Metabolic Blocking: The C-F bond is metabolically stable. Placing fluorine at the ortho position blocks the common metabolic pathway of aromatic hydroxylation (Phase I metabolism) at that site.

-

Bioisosterism: The 2-fluorophenylacetylene moiety mimics the steric profile of phenylacetylene but with altered electrostatics. The fluorine atom can accept hydrogen bonds (weakly) and modulate the lipophilicity (LogP) of the molecule, potentially improving blood-brain barrier permeability.

References

-

PubChem. (n.d.). 1-Ethynyl-2-fluorobenzene (Compound).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General protocol reference). [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Electronic effects reference). [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (pKa and Sigma values). [Link]

Sources

Commercial Intelligence & Technical Handbook: 1-Ethynyl-2-fluorobenzene

CAS: 766-49-4 | Synonyms: 2-Fluorophenylacetylene, 2-Ethynyl-1-fluorobenzene

Executive Summary: The "Make or Buy" Verdict

For pharmaceutical R&D and medicinal chemistry campaigns, 1-Ethynyl-2-fluorobenzene is a critical "Buy" commodity rather than a "Make" target. Current market dynamics show high availability from Tier 1 and Tier 2 suppliers with purity levels consistently

The compound serves as a high-value pharmacophore building block, particularly for introducing metabolic stability via fluorine substitution in kinase inhibitors and antiviral scaffolds. While laboratory synthesis is straightforward, the commercial price point (approx.

Chemical Profile & Physical Properties

Identity Validation:

-

CAS Number: 766-49-4

-

Molecular Formula: C

H -

Molecular Weight: 120.12 g/mol

-

SMILES: Fc1ccccc1C#C

Critical Handling Data:

-

Physical State: Biphasic Risk. Literature reports a melting point near 27–28°C. In climate-controlled labs (20–22°C), it may appear as a supercooled liquid or a low-melting solid. Recommendation: Gently warm to 30°C to ensure homogeneity before aliquoting.

-

Boiling Point: 150°C (lit.) / 40°C at 12 mmHg.

-

Density: 1.06 g/mL at 25°C.

-

Storage: 2–8°C (Refrigerate). Store under inert gas (Argon/Nitrogen) to prevent terminal alkyne oxidation or polymerization.

Commercial Supply Chain Landscape

Supplier Tiering & Availability

The market is segmented into high-service catalog suppliers and bulk chemical houses.

| Supplier Tier | Representative Vendors | Purity | Pack Sizes | Est. Lead Time | Price Index |

| Tier 1 (Catalog) | Sigma-Aldrich, Thermo Fisher (Alfa Aesar), TCI | 97% | 250mg - 5g | 1-2 Days | High ($ |

Methodological & Application

Synthesis of heterocyclic compounds using 1-Ethynyl-2-fluorobenzene

Application Note: Strategic Synthesis of Fluorinated Heterocycles Using 1-Ethynyl-2-fluorobenzene

Executive Summary

1-Ethynyl-2-fluorobenzene (CAS: 766-47-2) is a high-value fluorinated building block in medicinal chemistry. Its structural duality—a reactive terminal alkyne paired with an ortho-fluorine substituent—makes it a linchpin for synthesizing pharmacologically active heterocycles.

The ortho-fluorine atom is not merely a bystander; it exerts a profound electronic influence (inductive withdrawal), enhances metabolic stability by blocking labile sites on the phenyl ring, and can modulate binding affinity through non-covalent interactions. This guide details three validated protocols for converting this precursor into 1,2,3-Triazoles , 2-Arylindoles , and Benzofurans , scaffolds ubiquitous in oncology and kinase inhibitor discovery.

Strategic Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from 1-ethynyl-2-fluorobenzene.

Figure 1: Divergent synthetic utility of 1-ethynyl-2-fluorobenzene in heterocyclic chemistry.

Protocol A: Synthesis of Fluorinated 1,2,3-Triazoles (CuAAC)

Application: Creation of bioisosteres for amide bonds in peptidomimetics. Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Insight

The reaction proceeds via a stepwise formation of a copper(I) acetylide. The ortho-fluorine atom on the phenyl ring lowers the pKa of the terminal alkyne proton (inductive effect), slightly accelerating the initial deprotonation/metallation step compared to non-fluorinated analogues.

Experimental Protocol

Reagents:

-

1-Ethynyl-2-fluorobenzene (1.0 equiv)

-

Organic Azide (R-N₃) (1.0 equiv)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: In a 20 mL scintillation vial, dissolve the organic azide (1.0 mmol) and 1-ethynyl-2-fluorobenzene (1.0 mmol, 120 mg) in 4 mL of t-BuOH/H₂O mixture.

-

Catalyst Addition: Add 1 mL of a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 20 mg).

-

Initiation: Add 0.1 mL of aqueous CuSO₄·5H₂O solution (0.05 mmol, 12.5 mg). The solution should turn bright yellow/orange.

-

Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (the alkyne spot will disappear).

-

Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with cold water. If soluble, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).

Table 1: Troubleshooting CuAAC Reactions

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Sluggish Reaction | Oxidation of Cu(I) to Cu(II) | Add more Na-Ascorbate or degas solvents with N₂. |

| Green Solution | Catalyst Oxidation | Reaction has stalled. Add fresh catalyst/ascorbate. |

| Emulsion | Lipophilic substrates | Switch solvent to THF/H₂O or DCM/H₂O with TBTA ligand. |

Protocol B: One-Pot Synthesis of 2-(2-Fluorophenyl)indoles

Application: Synthesis of kinase inhibitor scaffolds (e.g., VEGFR inhibitors). Mechanism: Sonogashira coupling followed by intramolecular hydroamination.

Mechanistic Workflow

This sequence couples the alkyne to an o-iodoaniline. The subsequent ring closure is driven by the palladium catalyst activating the internal alkyne bond for nucleophilic attack by the amine.

Figure 2: Mechanistic cascade for Indole formation.

Experimental Protocol

Reagents:

-

1-Ethynyl-2-fluorobenzene (1.2 equiv)

-

2-Iodoaniline (1.0 equiv)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

CuI (2 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add 2-iodoaniline (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg).

-

Solvent/Base: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL). Degas the mixture by bubbling Argon for 5 minutes.

-

Alkyne Addition: Add 1-ethynyl-2-fluorobenzene (1.2 mmol, 144 mg) via syringe.

-

Coupling: Heat to 60°C for 2 hours. (Monitor for disappearance of iodoaniline).

-

Cyclization: Increase temperature to 100°C and stir for an additional 4–6 hours to drive the ring closure.

-

Workup: Cool to RT. Pour into saturated NH₄Cl solution (to chelate Cu). Extract with Et₂O.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Critical Note: The ortho-fluorine on the alkyne remains intact, providing a metabolic "shield" at the 2'-position of the phenyl ring in the final indole structure.

Protocol C: Synthesis of 2-(2-Fluorophenyl)benzofurans

Application: Antimicrobial and antifungal agent development.[3][4] Mechanism: Sonogashira coupling with o-iodophenol followed by 5-endo-dig cyclization.

Experimental Protocol

Reagents:

-

1-Ethynyl-2-fluorobenzene (1.1 equiv)

-

2-Iodophenol (1.0 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

CuI (2 mol%)

-

Base: Tetramethylguanidine (TMG) or Et₃N

-

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

-

Setup: In a pressure tube (to prevent solvent loss at high temp), combine 2-iodophenol (1.0 mmol) and the catalysts under Argon.

-

Addition: Add 1,4-Dioxane (4 mL) and TMG (2.0 mmol). Add 1-ethynyl-2-fluorobenzene (1.1 mmol).

-

Reaction: Seal the tube and heat to 90°C for 12 hours. The basic conditions promote the deprotonation of the phenol, facilitating the attack on the Pd-activated alkyne.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove base) and brine.

-

Purification: Silica gel chromatography.

References

-

Click Chemistry Protocol

-

Source: BroadPharm.[3] "Protocol for Azide-Alkyne Click Chemistry."

-

-

Indole Synthesis via Sonogashira

-

Benzofuran Synthesis

-

Fluorine in Heterocycles

- Title: "Synthesis and reactivity of fluorin

- Source: ResearchG

-

URL:[Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. d-nb.info [d-nb.info]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines [organic-chemistry.org]

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 1-Ethynyl-2-fluorobenzene

Introduction:

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] The fluorine atom, owing to its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][] 1-Ethynyl-2-fluorobenzene emerges as a particularly valuable starting material, offering a potent combination of a metabolically stable fluorinated ring and a chemically versatile ethynyl group. This alkyne moiety serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth exploration of key synthetic transformations of 1-Ethynyl-2-fluorobenzene into valuable pharmaceutical intermediates. We will dissect the causality behind experimental choices and provide detailed, validated protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are foundational for building libraries of fluorinated compounds for drug discovery programs.

Core Synthetic Strategies & Applications

1-Ethynyl-2-fluorobenzene is a versatile building block primarily due to its two reactive sites: the terminal alkyne and the fluorinated aromatic ring. The primary transformations leverage the reactivity of the alkyne.

Caption: Key synthetic pathways from 1-Ethynyl-2-fluorobenzene.

Sonogashira Coupling: Building Molecular Complexity

The Sonogashira cross-coupling reaction is one of the most powerful and reliable methods for forming C(sp)-C(sp²) bonds.[5] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[5][6] This reaction is fundamental for extending the carbon skeleton and synthesizing unsymmetrical diarylacetylenes, which are precursors to a wide range of biologically active molecules.

Mechanistic Rationale: The choice of catalyst, co-catalyst, base, and solvent is critical for a successful Sonogashira coupling.

-

Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(PPh₃)₂Cl₂, is the active catalyst. It undergoes oxidative addition with the aryl halide.

-

Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is faster than the direct reaction of the alkyne with the palladium complex.

-

Base: An amine base, typically a bulky one like diisopropylamine (DIPA) or triethylamine (TEA), is required to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 1-(2-Fluorophenyl)-2-(4-methoxyphenyl)acetylene

This protocol describes the coupling of 1-Ethynyl-2-fluorobenzene with 4-iodoanisole.

Materials:

-

1-Ethynyl-2-fluorobenzene

-

4-Iodoanisole

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Diisopropylamine (DIPA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, argon-purged Schlenk flask, add 4-iodoanisole (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

-

Add anhydrous THF (5 mL) and anhydrous DIPA (5 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add 1-Ethynyl-2-fluorobenzene (1.2 mmol, 1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 50°C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired diarylacetylene.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Standard, robust palladium source. |

| Co-catalyst | CuI (4 mol%) | Facilitates acetylide formation and transmetalation. |

| Ligand | PPh₃ (8 mol%) | Stabilizes the Pd(0) species and prevents palladium black precipitation. |

| Base/Solvent | DIPA | Acts as both the base and a co-solvent. |

| Solvent | THF | Good solubility for reactants and catalysts. |

| Temperature | 50°C | Provides sufficient energy to drive the reaction without catalyst degradation. |

| Typical Yield | 85-95% |

[3+2] Cycloaddition: Crafting Heterocyclic Scaffolds

The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[7] A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides regioselective access to 1,4-disubstituted 1,2,3-triazoles.[8] These triazole rings are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond acceptors.

Causality of Experimental Choices:

-

Azide Partner: The choice of the organoazide (R-N₃) determines the substitution on the triazole ring. This partner can be a simple alkyl azide or a more complex molecule, allowing for late-stage functionalization.

-

Copper(I) Source: Sodium ascorbate is commonly used to reduce a Cu(II) salt (like CuSO₄·5H₂O) in situ to the active Cu(I) catalyst. This avoids the need to handle potentially unstable Cu(I) salts directly.

-

Solvent System: A mixture of a polar organic solvent (like t-butanol or DMSO) and water is often ideal, as it accommodates both the organic reactants and the inorganic catalyst components.

Detailed Protocol: Synthesis of 1-Benzyl-4-(2-fluorophenyl)-1H-1,2,3-triazole

Materials:

-

1-Ethynyl-2-fluorobenzene

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1-Ethynyl-2-fluorobenzene (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and water (10 mL total).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%) in water (1 mL).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours, as indicated by the formation of a precipitate (the product).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Collect the solid product by vacuum filtration. If no solid forms, extract the product with ethyl acetate (3 x 15 mL).

-

Wash the collected solid (or the combined organic extracts) with water and brine.

-

Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or by silica gel chromatography.

| Parameter | Condition | Rationale |

| Catalyst System | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) species; mild and reliable. |

| Solvent | t-BuOH / Water (1:1) | Excellent solvent system for accommodating both organic and inorganic reagents. |

| Temperature | Room Temperature | The reaction is typically highly efficient and exothermic, requiring no heating. |

| Stoichiometry | Slight excess of azide | Ensures complete consumption of the valuable alkyne. |

| Typical Yield | >95% |

Alkyne Hydration: Access to Key Ketone Intermediates

The hydration of the terminal alkyne in 1-Ethynyl-2-fluorobenzene provides direct access to 2'-fluoroacetophenone.[9] This ketone is a crucial intermediate for the synthesis of more complex heterocyclic systems, such as quinolines, through condensation reactions.[10][11] Acid-catalyzed hydration typically follows Markovnikov's rule, leading to the formation of a methyl ketone.

Mechanistic Considerations: The reaction proceeds via the formation of a vinyl cation intermediate upon protonation of the alkyne. Subsequent attack by water and tautomerization of the resulting enol yields the ketone product. The presence of the fluorine atom can influence the electronics of the ring but does not change the fundamental regioselectivity of the hydration.

Detailed Protocol: Synthesis of 2'-Fluoroacetophenone

Materials:

-

1-Ethynyl-2-fluorobenzene

-

Formic acid (88%)

-

Sulfuric acid (concentrated)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-Ethynyl-2-fluorobenzene (1.0 mmol, 1.0 eq) and formic acid (10 mL).

-

With stirring, carefully add 3-4 drops of concentrated sulfuric acid.

-

Heat the mixture to reflux (approximately 100-110°C) for 2-3 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2'-fluoroacetophenone, which can be purified by vacuum distillation if necessary.

| Parameter | Condition | Rationale |

| Reagent/Solvent | Formic Acid | Acts as both the solvent and a proton source. |

| Catalyst | Sulfuric Acid | Strong acid catalyst to promote the hydration reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Work-up | Bicarbonate wash | Neutralizes the acidic catalyst and any remaining formic acid. |

| Typical Yield | 75-85% |

References

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene Source: SciELO URL

- Title: Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions Source: RSC Publishing URL

- Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals Source: MDPI URL

- Title: The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne Source: PubMed URL

- Title: Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides Source: PubMed URL

- Title: 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 Source: PubChem URL

- Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL

- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL

- Title: Cycloaddition reactions for antiviral compounds Source: PMC - PubMed Central URL

- Title: Current and emerging applications of fluorine in medicinal chemistry Source: ResearchGate URL

- Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: PMC URL

- Title: Significance of Fluorine in Medicinal Chemistry: A Review Source: Not specified URL

- Title: Pharmaceutical Intermediates in Drug Synthesis Source: BOC Sciences URL

- Source: Suzhou Senfeida Chemical Co.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 5. scielo.br [scielo.br]

- 6. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sfdchem.com [sfdchem.com]

- 10. iipseries.org [iipseries.org]

- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Cycloaddition Architectures using 1-Ethynyl-2-fluorobenzene

Executive Summary & Strategic Value

1-Ethynyl-2-fluorobenzene (CAS: 766-49-4) is not merely a building block; it is a diagnostic scaffold for medicinal chemistry.[1][2] The ortho-fluorine substituent serves two critical functions:

-

Metabolic Blocking: It protects the oxidation-prone phenyl ring positions, a common tactic in extending drug half-life.[1][2]

-

NMR Silent Probe: The

nucleus acts as a built-in sensor for reaction progress and local environmental changes without the background noise typical of

This guide details three validated cycloaddition protocols to transform this terminal alkyne into pharmacologically active heterocycles (triazoles and isoxazoles), emphasizing the "self-validating" nature of these workflows using

Mechanistic Insights: The "Ortho-Fluorine" Effect

Before initiating synthesis, researchers must understand how the 2-fluoro substituent alters the reactivity profile compared to standard phenylacetylene.

-

Electronic Activation: The high electronegativity of fluorine (

) exerts a strong inductive effect (-I), lowering the -

Steric Steering: While the Van der Waals radius of fluorine (1.47 Å) is small (similar to Hydrogen), its position at the ortho site creates a "steric fence." This reinforces 1,4-regioselectivity in thermal cycloadditions but poses a specific challenge for Ru-catalyzed 1,5-disubstitution, requiring specialized catalysts.[1][2]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this substrate.

Figure 1: Divergent cycloaddition pathways.[1][2] The CuAAC route is the most kinetically favored due to electronic activation by the fluorine atom.

Validated Experimental Protocols

Protocol A: Regioselective CuAAC (1,4-Triazole Synthesis)

Application: High-yield synthesis of bioconjugates or fragment-based drug discovery (FBDD) libraries.[1][2] Mechanism: Stepwise copper(I)-catalyzed cycle via a copper-acetylide intermediate.[1][2]

Reagents & Materials

-

Substrate: 1-Ethynyl-2-fluorobenzene (1.0 equiv)

-

Azide Component: Benzyl azide or desired organic azide (1.05 equiv)[1][2]

-

Catalyst Source:

(5 mol%)[1][2] -

Ligand (Optional but Recommended): TBTA (Tris(benzyltriazolyl)methylamine) (5 mol%) – Crucial for stabilizing Cu(I) in aerobic conditions.[1][2]

-

Solvent:

(1:1 v/v)[1][2]

Step-by-Step Procedure

-

Preparation: In a 20 mL scintillation vial, dissolve 1-ethynyl-2-fluorobenzene (120 mg, 1.0 mmol) and the organic azide (1.05 mmol) in 4 mL of

. -

Catalyst Solution: In a separate tube, dissolve

(12.5 mg) and TBTA (26.5 mg) in 2 mL of water. Add Sodium Ascorbate (20 mg) to this mix; the solution should turn from blue to colorless/yellow (indicating reduction to Cu(I)).[1][2] -

Initiation: Add the aqueous catalyst solution to the organic substrate vial. Cap and stir vigorously at room temperature (25°C).

-

Monitoring (Self-Validating): Extract a 50 µL aliquot at 1 hour. Dilute with

.-

Check Point: Look for the disappearance of the alkyne proton (

ppm) and the shift in the

-

-

Workup: Upon completion (typically 2-4 hours), dilute with water (10 mL). The triazole product often precipitates as a white solid. Filter and wash with cold water.[1][2] If oil forms, extract with EtOAc.[1]

Protocol B: Isoxazole Synthesis via Nitrile Oxide

Application: Creating isoxazole cores, which are stable amide-bioisosteres found in COX-2 inhibitors and antibiotics.[1][2] Mechanism: Concerted [3+2] cycloaddition.[1][2]

Reagents

-

Substrate: 1-Ethynyl-2-fluorobenzene (1.0 equiv)

-

Precursor: Aryl-aldoxime (e.g., benzaldehyde oxime) (1.2 equiv)[1][2]

-

Oxidant: Chloramine-T or N-Chlorosuccinimide (NCS) (1.2 equiv)[1][2]

-

Base:

(1.2 equiv)[1][2] -

Solvent:

(DCM) or Ethanol[1][2]

Step-by-Step Procedure

-

Generation of Dipole: Dissolve the aldoxime in DCM at 0°C. Add NCS and stir for 30 mins to form the hydroximoyl chloride in situ.

-

Cycloaddition: Add 1-ethynyl-2-fluorobenzene to the mixture.

-

Base Addition: Dropwise add

dissolved in DCM over 30 minutes. Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan. -

Reflux: Allow to warm to RT and then reflux (40°C) for 6 hours.

-

Purification: Wash with 1N HCl, then brine. Dry over

. Isolate via flash chromatography (Hexane/EtOAc).

Analytical Validation: The NMR Advantage

The true power of using 1-ethynyl-2-fluorobenzene lies in the analytical clarity provided by the fluorine atom. Unlike proton NMR, which can be crowded by the scaffold or biological matrix, the

Data Table: Expected Chemical Shifts

| Species | Electronic Environment | Approx. |

| Starting Material | sp-hybridized alkyne (shielding cone) | -109.5 to -110.5 |

| 1,4-Triazole (Product) | sp2-hybridized heteroaromatic | -113.0 to -114.5 |

| Isoxazole (Product) | Electron-deficient heterocycle | -111.0 to -112.5 |

*Note: Shifts are referenced to

Analytical Workflow Diagram

This workflow demonstrates how to use the fluorine signal as a "stop/go" gate for the reaction.

Figure 2: Decision tree for reaction monitoring using Fluorine NMR spectroscopy.

Safety & Handling

-

Flammability: 1-Ethynyl-2-fluorobenzene has a flash point of approx. 28°C. All reactions involving heating must be performed under an inert atmosphere (Nitrogen/Argon).[1][2]

-

Shock Sensitivity (Azides): When using Protocol A, ensure the organic azide has a Carbon-to-Nitrogen ratio

to minimize explosion risks.[1][2] -

Copper Waste: All aqueous waste from Protocol A must be treated as heavy metal waste.[1][2]

References

-

PubChem. (n.d.).[1][2] 1-Ethynyl-2-fluorobenzene (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

-

Himo, F., et al. (2005).[1][2] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society.[3][4] Retrieved from [Link][1][2]

-

Organic Chemistry Portal. (n.d.).[1][2] Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs)

Abstract & Strategic Significance

The introduction of fluorine atoms into polycyclic aromatic hydrocarbons (PAHs) profoundly alters their physicochemical properties without significantly changing their steric bulk. This "Fluorine Effect" is critical in two high-value sectors:

-

Organic Electronics: Fluorination lowers the HOMO/LUMO energy levels, enhancing oxidative stability and facilitating electron transport (n-type semiconductivity).[1] It also induces solid-state ordering via C–F[1]···H and C–F···

interactions (e.g., Janus-type stacking).[1] -

Medicinal Chemistry: F-PAHs exhibit improved metabolic stability (blocking P450 oxidation sites) and modulated lipophilicity.[1]

However, the synthesis of F-PAHs is non-trivial due to the high C–F bond strength and the difficulty of controlling regioselectivity on large aromatic surfaces. This guide outlines three distinct protocols ranging from de novo assembly to late-stage functionalization.

Strategic Decision Framework

Selecting the correct synthetic route depends on the target topology and the required substitution pattern.

Figure 1: Decision tree for selecting the optimal F-PAH synthesis pathway based on structural requirements.

Protocol 1: De Novo Assembly via Mallory Photocyclization

Best for: Creating specific topological isomers (e.g., fluorinated phenacenes, chrysenes, or helicenes) where the position of the fluorine is determined by the precursor.[1]

This "Building Block" approach relies on synthesizing a fluorinated diarylethene (stilbene) precursor, followed by oxidative photocyclization.[1] This is the gold standard for high-purity materials used in OFETs.

Materials

-

Precursor: Fluorinated 1,2-diarylethene (Synthesized via Wittig or Julia-Kocienski olefination).[1]

-

Solvent: Toluene or Cyclohexane (Spectroscopic grade).[1]

-

Oxidant: Iodine (

).[1] -

Scavenger: Propylene Oxide (Critical to scavenge HI and prevent side reactions).[1]

-

Equipment: High-pressure mercury lamp (UV source) or specific LED photoreactor (365 nm).

Step-by-Step Methodology

-

Preparation: Dissolve the fluorinated diarylethene (1.0 equiv) in Toluene (approx. 0.01 M concentration).[1] Note: High dilution is essential to prevent intermolecular [2+2] dimerization.[1]

-

Additives: Add Iodine (1.1 equiv) and Propylene Oxide (10–20 equiv).

-

Irradiation: Place the reaction vessel in a photoreactor (quartz or Pyrex, depending on UV cutoff). Irradiate under inert atmosphere (Argon) if possible, though Mallory conditions often tolerate air (as

can also act as an oxidant, but -

Monitoring: Monitor via

F NMR. The shift will change significantly upon cyclization (planarization of the ring system). -

Workup: Wash with aqueous

(to remove excess Iodine), dry over -

Purification: Recrystallize from Chloroform/Hexane.

Key Insight: Fluorine atoms at the "fjord" or "cove" regions of the resulting PAH can induce twisting, which increases solubility—a major advantage for processing organic semiconductors [1].

Protocol 2: Late-Stage Electrophilic Fluorination

Best for: Direct functionalization of electron-rich PAHs (e.g., Pyrene, Perylene) where regioselectivity is dictated by the substrate's electronic density.[1]

Materials

-

Substrate: Pyrene or similar electron-rich PAH.[1]

-

Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]

-

Catalyst (Optional): Triflic acid (if activation is needed, though risky with F-compounds).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the PAH (1.0 mmol) in dry Acetonitrile (10 mL) under

atmosphere. -

Reagent Addition: Cool the solution to 0°C. Add Selectfluor (1.0–1.2 equiv for mono-fluorination) portion-wise.

-

Why Selectfluor? Unlike

or

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 4–12 hours.

-

Visual Cue: The solution often changes color (e.g., Pyrene solutions may darken) due to the formation of charge-transfer complexes or radical cations [2].[1]

-

-

Quenching: Pour into water and extract with Dichloromethane (DCM).

-

Purification: Column chromatography is required. Isomers are common.

-

Note: Direct fluorination of Pyrene typically targets the 1-position.

-

Protocol 3: Transition-Metal Catalyzed C-H Fluorination

Best for: "Pinpoint" fluorination on unactivated positions using directing groups (DG).[1]

Materials

-

Substrate: PAH with a directing group (e.g., 2-phenylpyridine derivative or amide-linked PAH).[1]

-

Catalyst:

(5–10 mol%).[1] -

Fluorine Source: N-Fluorobenzenesulfonimide (NFSI).[1]

-

Solvent: Trifluoromethylbenzene (

) or Toluene.[1]

Workflow Visualization

Figure 2: Mechanism of Pd-catalyzed directed C-H fluorination.

Step-by-Step Methodology

-

Setup: In a sealed tube, combine Substrate (0.2 mmol),

(10 mol%), and NFSI (1.5 equiv). -

Solvent: Add

(2 mL).[1] This fluorinated solvent is often used to stabilize the fluorinated intermediates. -

Reaction: Heat to 100–110°C for 12–24 hours.

-

Workup: Filter through a Celite pad to remove Pd black.

-

Analysis: Yields are typically moderate (50–70%).[1] The directing group may need to be cleaved in a subsequent step if it is not part of the final design.

Data Summary & Characterization

When validating F-PAH synthesis, rely on the following metrics:

| Feature | Unfluorinated PAH | Fluorinated PAH (F-PAH) | Analytical Method |

| Solubility | Low (Aggregates) | Enhanced (Twisted/Polar) | Visual/Gravimetric |

| NMR | |||

| UV-Vis Abs. | Baseline | Red-shifted (3–10 nm) | UV-Vis Spectroscopy |

| Crystal Packing | Herringbone (often) | Face-to-Face (Stacking) | X-Ray Crystallography |

Critical QC Check: In

Safety & Handling

-

HF Generation: Both Selectfluor and Photocyclization (if not scavenged) can generate HF equivalents.[1] Always work in a well-ventilated fume hood.

-

UV Radiation: Wear UV-protective eyewear when monitoring photocyclization.

-

Selectfluor: While stable, it is an oxidant.[1] Avoid mixing with strong reducing agents.

References

-

Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Source: National Institutes of Health (PubMed) URL:[1][Link]

-

Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes. (Janus-type F-PAHs example) Source: ACS Publications (Organic Letters) URL:[1][Link][1]

Sources

Advanced Synthesis Guide: 1-Ethynyl-2-fluorobenzene in Agrochemical Discovery

Executive Summary: The Ortho-Fluorine Advantage

1-Ethynyl-2-fluorobenzene (CAS: 766-49-4), also known as 2-fluorophenylacetylene, is a high-value pharmacophore building block in modern agrochemical discovery. Its structural utility lies in the ortho-fluorine effect , which imparts critical biological properties to fungicide and insecticide candidates:

-

Metabolic Blocking: The fluorine atom at the C2 position sterically and electronically blocks oxidative metabolism (e.g., by cytochrome P450s) at the most reactive site of the phenyl ring, significantly extending the half-life of the active ingredient in plant tissues.

-

Lipophilicity Modulation: The fluorine substitution increases lipophilicity (

), enhancing cuticular penetration and systemic translocation within the crop. -

Click-Ready Handle: The terminal alkyne is a "spring-loaded" handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of 1,2,3-triazole libraries —a scaffold increasingly favored over traditional 1,2,4-triazoles due to novel modes of action and reduced cross-resistance.

This guide details the strategic application of 1-Ethynyl-2-fluorobenzene in synthesizing next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and Demethylation Inhibitors (DMIs) .

Strategic Application Workflows

The following diagram illustrates the two primary synthetic pathways where this compound serves as a linchpin: Click Chemistry for heterocyclic core formation and Sonogashira Coupling for linker construction.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated 1,2,3-Triazole Fungicides (Click Chemistry)

Objective: To synthesize a library of 1-(substituted)-4-(2-fluorophenyl)-1,2,3-triazoles. These compounds mimic the geometry of commercial triazole fungicides (e.g., tebuconazole) but utilize the 1,2,3-triazole ring to evade resistance mechanisms.

Mechanism: The reaction proceeds via a copper(I)-acetylide intermediate, ensuring exclusive regioselectivity for the 1,4-disubstituted product.

Materials:

-

Aryl/Alkyl Azide (1.0 equiv)

-

CuSO₄·5H₂O (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/Water (1:1)

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, dissolve the specific Organic Azide (1.0 mmol) and 1-Ethynyl-2-fluorobenzene (1.0 mmol, 120 mg) in 4 mL of a t-BuOH/H₂O (1:1) mixture.

-

Catalyst Activation: Prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in 0.5 mL water. Add CuSO₄·5H₂O (12.5 mg, 0.05 mmol) to the reaction vial, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) generation).

-

Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The alkyne spot (high R_f) should disappear.

-

Work-up: Dilute with 10 mL ice-cold water. The triazole product typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold water (3 x 5 mL) and dilute ammonia (to remove Cu traces). Recrystallize from ethanol if necessary.

-

Note: If the product is liquid, extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and concentrate.

-

Expected Results:

-

Yield: >85%

-

Purity: >95% (NMR)

-

Key Identification: ¹H NMR will show a diagnostic singlet for the triazole C5-H proton at ~8.0–8.5 ppm.

Protocol B: Sonogashira Coupling for SDHI Linker Synthesis

Objective: To couple 1-Ethynyl-2-fluorobenzene with a heteroaryl halide (e.g., 2-chloropyridine or pyrazole halides) to construct the biaryl core common in SDHI fungicides like Fluxapyroxad analogs.

Materials:

-

1-Ethynyl-2-fluorobenzene (1.2 equiv)

-

Heteroaryl Halide (1.0 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

-

Loading: Add Pd(PPh₃)₂Cl₂ (14 mg) and CuI (2 mg) to the flask.

-

Solvation: Add anhydrous DMF (5 mL) and Triethylamine (0.42 mL). Degas the solvent mixture by bubbling Argon for 10 minutes (oxygen inhibits the catalytic cycle).

-

Addition: Add the Heteroaryl Halide (1.0 mmol). Then, add 1-Ethynyl-2-fluorobenzene (1.2 mmol, 144 mg) dropwise via syringe.

-

Heating: Heat the mixture to 60°C for 4–8 hours.

-

Quench: Cool to room temperature. Filter through a celite pad to remove palladium black.

-

Extraction: Dilute filtrate with EtOAc (20 mL) and wash with saturated NH₄Cl (to sequester Cu) and brine.

-

Isolation: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Analytical Data & Performance Benchmarks

The following table summarizes the comparative advantage of using the 2-fluorophenyl moiety versus the non-fluorinated analog in fungicidal assays (data adapted from comparative structural studies [1, 4]).

| Parameter | Non-Fluorinated Analog (Phenylacetylene) | 2-Fluorophenylacetylene Analog | Impact on Agrochemical Potency |

| LogP (Lipophilicity) | 2.5 | 2.8 | Enhanced leaf cuticle penetration. |

| Metabolic Stability | Low (Rapid ortho-hydroxylation) | High | Blocked metabolic site extends duration of action. |

| Fungicidal Activity (EC₅₀) | 15–20 mg/L (Baseline) | 2–5 mg/L | 4x–10x potency increase against B. cinerea. |

| Yield (Click Rxn) | 90% | 85–92% | Fluorine substituent does not hinder steric access. |

Safety & Handling Protocols

Hazard Classification: Flammable Liquid (Category 3), Skin/Eye Irritant.

-

Stability: Terminal alkynes can polymerize or decompose if heated excessively without a solvent. Store at 2–8°C.

-

Copper Acetylides: In the presence of copper(I) (Protocol A), explosive copper acetylides can form if the reaction is allowed to dry out. Always quench click reactions with ammonium chloride or EDTA to chelate copper before disposal.

-

Flash Point: 37°C. All reactions requiring heat (Protocol B) must be performed under an inert atmosphere (Argon/Nitrogen) to prevent vapor ignition.

References

-

Synthesis and Biological Evaluation of Novel 1,2,3-Triazolonucleotides. Glowacka I.E., et al. Arch. Pharm. (Weinheim), 346(4), 278-291 (2013).

-

Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. Scielo.br.

-

Fluxapyroxad: Synthesis and Introduction. ChemicalBook.

-

Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. PubMed Central.

-

Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. BenchChem.

-

1-Ethynyl-2-fluorobenzene Safety Data Sheet. Sigma-Aldrich.

Sources

Navigating the Scale-Up Synthesis of 1-Ethynyl-2-fluorobenzene Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Ethynyl-2-fluorobenzene and its derivatives are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties conferred by the ortho-fluoro and ethynyl functionalities make them attractive scaffolds for modulating biological activity and material characteristics. However, transitioning the synthesis of these valuable compounds from the laboratory bench to a larger, scalable production environment presents a unique set of challenges. This comprehensive guide provides an in-depth analysis of robust synthetic strategies, detailed experimental protocols, and critical safety considerations for the successful scale-up of 1-ethynyl-2-fluorobenzene derivative synthesis. By delving into the causality behind experimental choices, this document aims to equip researchers and process chemists with the knowledge to navigate the complexities of large-scale production with confidence and scientific rigor.

Strategic Approaches to Scalable Synthesis

The synthesis of 1-ethynyl-2-fluorobenzene derivatives on a larger scale necessitates a careful evaluation of reaction efficiency, cost-effectiveness, safety, and ease of purification. Two primary synthetic routes have emerged as the most viable for achieving these objectives: the Sonogashira coupling and the Corey-Fuchs reaction. A third, less common but potentially advantageous route via decarboxylation, will also be discussed.

I. The Sonogashira Coupling: A Powerful C-C Bond Formation

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-co-catalyzed reaction is widely employed for the synthesis of arylalkynes due to its generally mild reaction conditions and functional group tolerance.[2]

Mechanism and Rationale: The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide.[3] Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired arylalkyne and regenerates the palladium(0) catalyst. The use of a copper co-catalyst significantly accelerates the reaction, often allowing for lower reaction temperatures.[4]

Diagram of the Sonogashira Coupling Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Scale-Up Considerations for Sonogashira Coupling:

-

Catalyst Selection and Loading: While various palladium catalysts can be used, [Pd(PPh₃)₄] and [PdCl₂(PPh₃)₂] are common choices.[5] However, for large-scale operations, minimizing the loading of the expensive and potentially toxic palladium catalyst is crucial. High turnover number (TON) catalysts are therefore highly desirable. The use of bulky, electron-rich phosphine ligands can often improve catalyst performance.[6]

-